NF-kappaB inhibitor-2
描述
"NF-kappaB inhibitor-2" refers to a class of synthetic chroman-2-carboxylic acid derivatives designed to inhibit NF-kappaB signaling, a critical pathway in inflammation, immunity, and cancer. Among these, compound 2s (identified in ) is the most potent derivative, featuring a 4-chloro (4-Cl) substituent on the phenylamide ring. This compound exhibits an IC50 of 18.2 µM in inhibiting NF-kappaB activation, outperforming the reference compound KL-1156 (IC50: 43.9 µM) . Structurally, the chroman core fused with a substituted phenylamide moiety is essential for activity, with electron-withdrawing groups like -Cl enhancing inhibitory potency. Compound 2s primarily targets the NF-kappaB pathway by interfering with IKK (IkappaB kinase) activity, thereby preventing IkappaB phosphorylation and subsequent NF-kappaB nuclear translocation .
属性
分子式 |
C22H28N2O7S |
|---|---|
分子量 |
464.533 |
IUPAC 名称 |
(R)-1-((Adamantan-2-yl)amino)-1-oxobutan-2-yl 4-(methylsulfonyl)-3-nitrobenzoate |
InChI |
InChI=1S/C22H28N2O7S/c1-3-18(21(25)23-20-15-7-12-6-13(9-15)10-16(20)8-12)31-22(26)14-4-5-19(32(2,29)30)17(11-14)24(27)28/h4-5,11-13,15-16,18,20H,3,6-10H2,1-2H3,(H,23,25)/t12?,13?,15?,16?,18-,20?/m1/s1 |
InChI 键 |
OKEYLXGAJZVHLC-RVNGWTIRSA-N |
SMILES |
O=C(O[C@H](CC)C(NC1C2CC3CC(C2)CC1C3)=O)C4=CC=C(S(=O)(C)=O)C([N+]([O-])=O)=C4 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
NF-kappaB inhibitor-2; NF kappaB inhibitor 2; |
产品来源 |
United States |
相似化合物的比较
Comparison with Similar Compounds
Structural and Functional Comparison
The following table summarizes key NF-kappaB inhibitors, their structural classes, mechanisms, and activities:
Mechanistic Differences
- Compound 2s vs. KL-1156: The 4-Cl substituent in 2s increases steric and electronic interactions with IKK, improving binding affinity compared to KL-1156’s -NO2 group .
- Pyrimidine-81 : Unlike chroman derivatives, this compound inhibits both NF-kappaB and AP-1 pathways, broadening its anti-inflammatory scope. Its trifluoromethyl groups enhance metabolic stability .
- Embelin : Acts upstream by binding to XIAP (X-linked inhibitor of apoptosis), indirectly suppressing IKK and NF-kappaB. This mechanism also reduces antiapoptotic proteins like Bcl-xL .
- Piperine : A natural inhibitor that blocks NF-kappaB nuclear translocation and downstream cytokines (e.g., TNF-α, IL-6), offering multi-pathway suppression but lower specificity .
Pharmacokinetic and Selectivity Profiles
- Permeability : Pyrimidine-81 demonstrates superior Caco-2 permeability compared to chroman derivatives, suggesting better oral bioavailability .
- Specificity: Compound 2s and KL-1156 are more selective for the canonical NF-kappaB pathway, while panepoxydone and embelin exhibit off-target effects (e.g., mitochondrial ATP/ADP modulation) .
Clinical and Preclinical Relevance
常见问题
Q. What is the molecular mechanism by which NF-kappaB inhibitor-2 (e.g., benzoxathiole compounds) suppresses NF-kappaB activation?
this compound acts as an IKK-2 (IKKβ) inhibitor, blocking phosphorylation of the inhibitory protein IκBα. This prevents IκBα degradation, retaining NF-kappaB dimers in the cytoplasm and inhibiting their nuclear translocation and transcriptional activity . Methodologically, validate inhibition via Western blot (IκBα stabilization) or electrophoretic mobility shift assays (EMSA) to assess NF-kappaB-DNA binding .
Q. What are the optimal solubility and storage conditions for synthetic NF-kappaB inhibitors like benzoxathiole compounds in experimental settings?
Benzoxathiole-based inhibitors (e.g., ab145954) are soluble in DMSO or ethanol (>95% purity) and stable as solids. For in vitro use, dissolve in DMSO at 10–20 mM stock concentrations, with working concentrations typically ≤10 µM to avoid solvent toxicity. Include vehicle controls in assays .
Q. How can researchers confirm NF-kappaB inhibition in cellular models?
Key methods include:
- Western blotting for phospho-IκBα (Ser32/36) degradation and p65/RelA nuclear translocation.
- Luciferase reporter assays using NF-kappaB-responsive promoters.
- qPCR of NF-kappaB target genes (e.g., TNF-α, IL-6) .
Advanced Research Questions
Q. How can contradictory findings on NF-kappaB inhibitor efficacy in cancer models be resolved (e.g., pro-survival vs. pro-apoptotic effects)?
Context-dependent outcomes may arise from tissue-specific signaling crosstalk (e.g., PI3K/Akt in prostate cancer vs. ErbB in lung cancer ). Design experiments to:
- Profile baseline NF-kappaB activity (e.g., nuclear p65 localization).
- Combine inhibitors with pathway-specific agonists/antagonists (e.g., Akt inhibitors) to isolate mechanisms.
- Use isoform-specific IKK inhibitors to dissect contributions of IKKα vs. IKKβ .
Q. What strategies enhance the specificity of NF-kappaB inhibitors to reduce off-target effects in vivo?
- Nanoparticle-based delivery to target tumor microenvironments, minimizing systemic immune suppression .
- Prodrug designs activated by tumor-specific enzymes (e.g., MMPs).
- Dual inhibitors targeting NF-kappaB and parallel pathways (e.g., MAPK) to lower effective doses .
Q. How does NF-kappaB inhibition synergize with chemotherapeutics (e.g., paclitaxel) or radiotherapy?
NF-kappaB inhibition sensitizes cancer cells by:
Q. What in vivo models are appropriate for studying this compound in pulmonary arterial hypertension (PAH)?
The monocrotaline (MCT)-induced PAH rat model is widely used. Administer inhibitors (e.g., IMD-0354) post-MCT injection to assess right ventricular pressure, PASMC proliferation (Ki-67 staining), and apoptosis (TUNEL assay). Transcriptional profiling of FGF2, MCP-1, and PAI-1 can confirm pathway modulation .
Q. How can researchers distinguish NF-kappaB-dependent apoptosis from necrosis in treated cells?
- Annexin V/PI staining with flow cytometry to quantify early apoptosis (Annexin V+/PI-) vs. necrosis (Annexin V-/PI+).
- Caspase-3/7 activity assays (e.g., fluorogenic substrates).
- Metabolic profiling (e.g., ATP levels via luminescence) to rule out energy collapse-linked necrosis .
Methodological Challenges
Q. What controls are critical when assessing this compound in immune cell cultures?
Q. How can temporal dynamics of NF-kappaB inhibition (acute vs. chronic) be modeled in vitro?
- Pulsed treatment : Short-term exposure (e.g., 2–6 hr) to mimic acute inhibition.
- Stable knockdown : CRISPR/Cas9-mediated IKK2 knockout for chronic studies.
- Live-cell imaging with fluorescent NF-kappaB reporters (e.g., p65-GFP) to track oscillations .
Data Interpretation
Q. How should researchers address paradoxical NF-kappaB activation observed in some inhibitor-treated models?
Compensatory feedback (e.g., Erk1/2 reactivation in PAH ) or off-target kinase activation (e.g., JNK) may underlie contradictions. Use:
Q. What biomarkers predict therapeutic response to this compound in preclinical cancer models?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
